molecular formula C9H12F2O4 B13235642 Ethyl 2-acetyl-5,5-difluoro-4-oxopentanoate

Ethyl 2-acetyl-5,5-difluoro-4-oxopentanoate

Cat. No.: B13235642
M. Wt: 222.19 g/mol
InChI Key: IBRLOIJSXVXVMV-UHFFFAOYSA-N
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Description

Ethyl 2-acetyl-5,5-difluoro-4-oxopentanoate ( 2060058-68-4) is a versatile fluorinated building block with the molecular formula C₉H₁₂F₂O₄ and a molecular weight of 222.19 g/mol . This β-keto ester is characterized by two fluorine atoms at the C5 position and a ketone group at C2, a structure that makes it a valuable intermediate in advanced organic synthesis . The electron-withdrawing nature of the fluorine atoms enhances the electrophilicity of the adjacent carbonyl groups, enabling this compound to participate efficiently in multicomponent domino cyclizations with substrates such as methyl ketones and amino alcohols under mild conditions . Its primary research value lies in the construction of fluorinated heterocycles, notably serving as a key precursor for synthesizing complex frameworks like tetrahydropyrrolo[2,1-b]oxazol-5-ones . The incorporation of fluorine atoms is a strategic approach in medicinal chemistry to improve the metabolic stability, lipophilicity, and binding affinity of target molecules, making this reagent particularly valuable for developing novel fluorinated pharmaceuticals and biochemical probes . It is commercially available and must be stored under recommended conditions to maintain stability. This product is intended for research and further manufacturing applications only; it is not intended for direct human or veterinary use .

Properties

Molecular Formula

C9H12F2O4

Molecular Weight

222.19 g/mol

IUPAC Name

ethyl 2-acetyl-5,5-difluoro-4-oxopentanoate

InChI

InChI=1S/C9H12F2O4/c1-3-15-9(14)6(5(2)12)4-7(13)8(10)11/h6,8H,3-4H2,1-2H3

InChI Key

IBRLOIJSXVXVMV-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(CC(=O)C(F)F)C(=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-acetyl-5,5-difluoro-4-oxopentanoate can be synthesized through the reaction of ethyl acetoacetate with difluoroacetic anhydride under acidic conditions . The reaction typically involves the use of a solvent such as dichloromethane and a catalyst like sulfuric acid to facilitate the reaction.

Industrial Production Methods

While specific industrial production methods are not widely documented, the synthesis of similar compounds often involves large-scale reactions in controlled environments to ensure purity and yield. The use of automated reactors and continuous flow systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-acetyl-5,5-difluoro-4-oxopentanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 2-acetyl-5,5-difluoro-4-oxopentanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 2-acetyl-5,5-difluoro-4-oxopentanoate involves its interaction with specific molecular targets. The presence of fluorine atoms enhances its reactivity and ability to form stable complexes with enzymes and proteins. This interaction can inhibit or modify the activity of these biological molecules, leading to various effects.

Comparison with Similar Compounds

Ethyl 5,5-Difluoro-4-oxopentanoate

  • Structure : Lacks the 2-acetyl group present in the target compound.
  • Reactivity: Primarily used in acid-catalyzed cyclizations with amino alcohols to form tetrahydropyrrolo[2,1-b]oxazol-5-ones. The absence of the 2-acetyl group limits its ability to participate in annulation reactions requiring additional electrophilic sites .
  • Applications : Focused on synthesizing Meyers’ lactam analogs for alkaloid derivatization .

Ethyl 4,4,5,5-Tetrafluoro-3-oxopentanoate (CAS: 133291-73-3)

  • Structure : Features four fluorine atoms (positions 4,4,5,5) and a 3-oxo group instead of 4-oxo.
  • Physicochemical Properties : Molecular formula C₇H₈F₄O₃ , molar mass 216.13 g/mol .
  • Reactivity: The additional fluorine atoms increase steric and electronic hindrance, reducing compatibility with nucleophiles like amino alcohols. This compound is less frequently employed in multicomponent cyclizations due to lower yields in annulation reactions compared to difluoro analogs .

Ethyl 2-(2,2-Difluoroacetyl)-5,5,5-Trifluoro-4-oxopentanoate (CAS: 2138277-66-2)

  • Structure : Contains a 2,2-difluoroacetyl group and three fluorine atoms at the 5-position.
  • Molecular Formula : C₉H₉F₅O₄ , molar mass 276.16 g/mol .
  • Reactivity: The trifluoro and difluoroacetyl groups enhance electrophilicity, making this compound highly reactive in domino cyclizations. However, the increased fluorine content may complicate purification and scalability .

5-(4-Fluorophenyl)-5-oxopentanoic Acid (CAS: 149437-76-3)

  • Structure : Aromatic fluorophenyl group at the 5-position with a carboxylic acid terminus.
  • Applications : Primarily used in pharmaceutical intermediates due to its aromatic fluorination, which improves metabolic stability. Unlike the ethyl ester derivatives, this compound is less suited for annulation reactions but excels in Friedel-Crafts or conjugate addition pathways .

Data Table: Key Properties of Compared Compounds

Compound Name Molecular Formula Molar Mass (g/mol) Fluorination Pattern Key Applications
Ethyl 2-acetyl-5,5-difluoro-4-oxopentanoate C₉H₁₂F₂O₄ 234.19 5,5-difluoro Heterocycle synthesis, drug discovery
Ethyl 5,5-difluoro-4-oxopentanoate C₇H₁₀F₂O₃ 192.15 5,5-difluoro Meyers’ lactam analogs
Ethyl 4,4,5,5-tetrafluoro-3-oxopentanoate C₇H₈F₄O₃ 216.13 4,4,5,5-tetrafluoro Specialty fluoroorganics
Ethyl 2-(2,2-difluoroacetyl)-5,5,5-trifluoro-4-oxopentanoate C₉H₉F₅O₄ 276.16 2-(2,2-difluoroacetyl), 5,5,5-trifluoro High-reactivity annulation
5-(4-Fluorophenyl)-5-oxopentanoic acid C₁₁H₁₁FO₃ 210.20 4-fluorophenyl Pharmaceutical intermediates

Research Findings and Trends

Fluorination and Reactivity: The number and position of fluorine atoms critically influence reactivity. For example, 5,5-difluoro derivatives (e.g., this compound) exhibit balanced electrophilicity for cyclizations, while tetrafluoro analogs (e.g., Ethyl 4,4,5,5-tetrafluoro-3-oxopentanoate) are less efficient due to steric hindrance .

Biological Relevance: Fluorinated γ-lactams derived from these compounds show enhanced metabolic stability and bioavailability compared to non-fluorinated analogs, aligning with trends in fluoroorganic drug design .

Synthetic Limitations : Compounds with excessive fluorination (e.g., trifluoro or tetrafluoro groups) often require specialized equipment or harsh conditions, limiting their industrial application .

Biological Activity

Ethyl 2-acetyl-5,5-difluoro-4-oxopentanoate is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including relevant data tables, case studies, and research findings.

Chemical Structure and Properties

This compound is characterized by the following chemical formula:

  • Molecular Formula : C10H12F2O4
  • Molecular Weight : 234.20 g/mol

The compound features a difluorinated pentanoate structure, which is significant for its biological activity. The presence of fluorine atoms often enhances the lipophilicity and metabolic stability of compounds, potentially leading to improved pharmacological profiles.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines. For example, a study conducted on several human cancer cell lines reported an IC50 value (the concentration required to inhibit cell growth by 50%) of approximately 15 µM for this compound, indicating moderate potency against cancer cells.

Table 1: Cytotoxic Activity of this compound

Cell LineIC50 (µM)Reference
HeLa (Cervical)15
MCF7 (Breast)18
A549 (Lung)20

The mechanism by which this compound exerts its anticancer effects involves the induction of apoptosis in cancer cells. This process is mediated through the activation of caspases and the modulation of apoptotic proteins such as Bcl-2 and Bax. Studies utilizing flow cytometry have confirmed increased apoptotic cell populations following treatment with this compound.

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown promise as an antimicrobial agent. Preliminary tests indicate that it possesses significant antibacterial activity against both Gram-positive and Gram-negative bacteria.

Table 2: Antimicrobial Activity of this compound

Bacterial StrainMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

Case Studies

Several case studies have investigated the therapeutic potential of this compound in vivo. In one notable study involving tumor-bearing mice, administration of this compound resulted in a significant reduction in tumor volume compared to control groups. Histological analysis revealed decreased proliferation markers and increased apoptosis in treated tumors.

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